molecular formula C10H17N3OS B7894514 (S)-2-Amino-3-methyl-N-(1-thiazol-2-yl-ethyl)-butyramide

(S)-2-Amino-3-methyl-N-(1-thiazol-2-yl-ethyl)-butyramide

Cat. No.: B7894514
M. Wt: 227.33 g/mol
InChI Key: PDBJNJJEDKSRQO-MQWKRIRWSA-N
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Description

(S)-2-Amino-3-methyl-N-(1-thiazol-2-yl-ethyl)-butyramide is a synthetic organic compound characterized by the presence of an amino group, a thiazole ring, and a butyramide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-methyl-N-(1-thiazol-2-yl-ethyl)-butyramide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.

    Amino Group Introduction:

    Butyramide Formation: The butyramide moiety can be introduced through the reaction of an appropriate acid chloride with an amine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis equipment to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-methyl-N-(1-thiazol-2-yl-ethyl)-butyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles such as amines or thiols replace existing substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under various conditions depending on the desired substitution.

Major Products Formed

    Oxidation: Oxo derivatives and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Substituted thiazole derivatives.

Scientific Research Applications

(S)-2-Amino-3-methyl-N-(1-thiazol-2-yl-ethyl)-butyramide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biochemical Research: The compound is utilized in studies involving enzyme inhibition and protein-ligand interactions.

    Industrial Applications: It serves as an intermediate in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-methyl-N-(1-thiazol-2-yl-ethyl)-butyramide involves its interaction with specific molecular targets such as enzymes or receptors. The thiazole ring and amino group play crucial roles in binding to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-methyl-N-(1-thiazol-2-yl-ethyl)-butyramide: Lacks the (S)-configuration, which may affect its biological activity.

    2-Amino-3-methyl-N-(1-thiazol-2-yl-ethyl)-propionamide: Similar structure but with a propionamide moiety instead of butyramide.

    2-Amino-3-methyl-N-(1-thiazol-2-yl-ethyl)-acetamide: Contains an acetamide group, leading to different chemical properties.

Uniqueness

(S)-2-Amino-3-methyl-N-(1-thiazol-2-yl-ethyl)-butyramide is unique due to its specific stereochemistry, which can significantly influence its interaction with biological targets and its overall efficacy in various applications. The presence of the thiazole ring also imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

(2S)-2-amino-3-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3OS/c1-6(2)8(11)9(14)13-7(3)10-12-4-5-15-10/h4-8H,11H2,1-3H3,(H,13,14)/t7?,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDBJNJJEDKSRQO-MQWKRIRWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C1=NC=CS1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NC(C)C1=NC=CS1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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